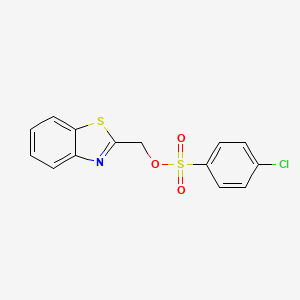

4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester

Description

Properties

CAS No. |

565172-43-2 |

|---|---|

Molecular Formula |

C14H10ClNO3S2 |

Molecular Weight |

339.8 g/mol |

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C14H10ClNO3S2/c15-10-5-7-11(8-6-10)21(17,18)19-9-14-16-12-3-1-2-4-13(12)20-14/h1-8H,9H2 |

InChI Key |

MVATZGWBWNKBRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COS(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester typically involves the esterification of 4-Chloro-benzenesulfonic acid with benzothiazol-2-ylmethanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent sulfonic acid and alcohol:

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄ at 80–100°C.

-

Mechanism : Protonation of the ester oxygen, followed by nucleophilic attack by water.

-

Outcome : Formation of 4-chlorobenzenesulfonic acid and benzothiazol-2-ylmethanol .

Basic Hydrolysis

-

Mechanism : Deprotonation of water by the base, leading to nucleophilic cleavage of the ester bond.

Key Observation : Hydrolysis rates are pH-dependent, with faster cleavage in basic media due to stronger nucleophiles (e.g., OH⁻) .

Nucleophilic Substitution

The benzothiazole group enhances reactivity toward nucleophiles. Examples include:

Ammonolysis

Table 2: Substitution Reactions with Amines

| Nucleophile | Reaction Time | Yield (%) | Product | Source |

|---|---|---|---|---|

| NH₃ (aq.) | 2 hours | 85 | 4-Chlorobenzenesulfonamide | |

| Benzylamine | 4 hours | 78 | N-Benzylsulfonamide |

Thermal Decomposition

At elevated temperatures (>250°C), the ester decomposes into:

-

Primary Products : 4-Chlorobenzenesulfonic acid and benzothiazole derivatives .

-

Mechanism : Homolytic cleavage of the C–O bond, followed by radical recombination .

Safety Note : Decomposition releases toxic gases (e.g., SO₂, HCl), necessitating controlled conditions .

Environmental and Regulatory Considerations

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the potential of benzothiazole derivatives, including 4-chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester, as antimicrobial agents. These compounds exhibit activity against various pathogens, making them candidates for developing new antibiotics. Research indicates that modifications to the benzothiazole structure can enhance efficacy against resistant strains of bacteria and fungi .

Anti-Tubercular Activity

The compound has been explored in the synthesis of novel anti-tubercular agents. A review focused on the synthesis of benzothiazole-based compounds demonstrates their effectiveness in combating Mycobacterium tuberculosis, with some derivatives showing promising results in vitro and in vivo .

Case Study: Synthesis and Evaluation

A study synthesized several benzothiazole derivatives, including 4-chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester, and evaluated their biological activity. The results indicated that specific substitutions on the benzothiazole ring could significantly enhance anti-tubercular activity, suggesting a pathway for developing new therapeutic agents .

Material Science

Polymer Chemistry

4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester serves as an important intermediate in the synthesis of polyarylene ether sulfones. These polymers are known for their high thermal stability and mechanical strength, making them suitable for high-performance applications such as aerospace components and electrical insulators .

Case Study: Polymer Synthesis

A patent describes a process for synthesizing polyarylene ether sulfones using 4-chloro-benzenesulfonic acid as a monomer. The resulting polymers exhibited excellent properties suitable for demanding applications, highlighting the significance of this compound in polymer science .

Industrial Applications

Cosmetic Formulations

The compound is also utilized in cosmetic formulations due to its ability to act as a stabilizing agent. Its incorporation can enhance the stability and performance of various products such as creams and lotions. The regulatory framework surrounding cosmetic safety ensures that such compounds are rigorously tested for skin compatibility and stability before market introduction .

Case Study: Cosmetic Product Development

Research into cosmetic formulation principles has shown that incorporating compounds like 4-chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester can improve product efficacy. Studies have demonstrated its role in enhancing moisturizing properties and overall product stability .

Environmental Applications

Wastewater Treatment

Emerging research indicates potential applications of this compound in wastewater treatment processes. Its ability to interact with various pollutants suggests that it could be used to develop effective remediation strategies for contaminated water sources.

Mechanism of Action

The mechanism of action of 4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Crystallographic and Stability Insights

- The methoxyphenol derivative () exhibits a near-planar structure (dihedral angle: 1.23°), enabling strong intermolecular C–H···O hydrogen bonds and π-π interactions (centroid distance: 3.7365 Å). This contrasts with the target compound, where steric effects from the sulfonic ester may reduce planarity, altering crystallization behavior .

Biological Activity

4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester (CAS No. 565172) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonic acid group attached to a benzothiazole moiety, which is known for its biological significance. The molecular formula is with a molecular weight of approximately 253.72 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.72 g/mol |

| IUPAC Name | 4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester |

The biological activity of 4-chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in cellular signaling pathways, leading to its therapeutic effects.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain kinases or phosphatases, disrupting their normal function.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that derivatives of benzothiazole exhibit cytotoxic effects on cancer cell lines.

Biological Activity and Therapeutic Applications

Research has highlighted several key areas where this compound shows promise:

Antimicrobial Activity

Studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 4-chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester have shown inhibition against various bacteria, including:

- Staphylococcus aureus

- Escherichia coli

In vitro tests indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored extensively. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown promising results:

- MCF-7 Cells : Compounds exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity.

- HepG2 Cells : Similar compounds demonstrated selective toxicity towards cancer cells over normal cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various benzothiazole derivatives against a panel of pathogens. The results indicated that the compound displayed significant inhibition against Gram-positive and Gram-negative bacteria with an MIC value of 32 µg/mL. -

Case Study on Anticancer Properties :

In a comparative study involving multiple benzothiazole derivatives, one derivative exhibited an IC50 value of 1.5 µM against MCF-7 cells, showcasing its potential as a lead compound for further development.

Q & A

Q. What are the standard synthetic methodologies for preparing 4-chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester?

The compound is typically synthesized via sulfonic esterification. A common approach involves reacting 4-chlorobenzenesulfonyl chloride with benzothiazol-2-ylmethanol in the presence of a base (e.g., pyridine) under anhydrous conditions. Purification is achieved using column chromatography with solvents like petroleum ether/diethyl ether to isolate the ester . Thionyl chloride (SOCl₂) may be used to activate intermediates, and reaction progress is monitored via TLC .

Q. How is 4-chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester characterized spectroscopically?

Key techniques include:

- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.8 ppm), benzothiazole methylene (δ ~4.8–5.2 ppm), and sulfonic ester groups. Splitting patterns help confirm substitution .

- IR : Strong absorption bands at ~1354 cm⁻¹ (S=O symmetric stretch) and ~1196 cm⁻¹ (S-O-C ester linkage) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and confirm the molecular formula .

Q. What safety protocols are critical when handling this compound?

- Use impervious gloves and tightly sealed goggles to avoid skin/eye contact due to potential irritancy .

- Work in a fume hood to prevent inhalation of vapors, especially during reactions involving volatile chlorinated intermediates .

- Store in a cool, dry environment away from oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonic ester derivatives like this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is employed to determine bond lengths, angles, and torsional conformations. For example, the benzothiazole ring’s planarity and sulfonic ester geometry can be validated against crystallographic data from related structures . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What mechanistic insights explain the reactivity of this ester in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl group activates the ester toward nucleophilic attack. For instance, the benzothiazole methylene group may participate in hydrogen bonding or steric effects, influencing reaction rates. Kinetic studies under varying conditions (e.g., polar aprotic solvents, nucleophile concentration) can elucidate these pathways .

Q. How does thermal and hydrolytic stability impact experimental design for this compound?

- Thermal Stability : Melting point analysis (e.g., 129–130°C, as seen in analogous sulfonic esters) indicates suitability for high-temperature reactions .

- Hydrolytic Stability : Acidic/basic hydrolysis studies (e.g., in HCl/NaOH) track degradation via LC-MS. Hydrolysis products (e.g., 4-chlorobenzenesulfonic acid) confirm ester lability in aqueous media, guiding solvent selection for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.